[3-(Tert-butoxy)cyclobutyl]hydrazine hydrochloride
Description
Properties
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.ClH/c1-8(2,3)11-7-4-6(5-7)10-9;/h6-7,10H,4-5,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCSESYTEQTHPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803560-91-9 | |
| Record name | Hydrazine, [3-(1,1-dimethylethoxy)cyclobutyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803560-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Direct Reaction of Hydrazine Salts with Tert-butyl Alcohol Derivatives
Another efficient method involves reacting hydrazine salts of hydrohalogenic acids with tert-butyl alcohol derivatives under controlled conditions:
- The hydrazine salt is reacted with tert-butyl alcohol (t-BuOH) in the presence of hydrazine dihydrohalogenide or hydrogen halide.
- The reaction is typically conducted at 80–140°C, preferably 90–110°C, under atmospheric pressure, which simplifies equipment requirements.
- Molar ratios of reagents are optimized (e.g., HX/H.HX ratio below 2, t-BuOH/H.HX below 1.5) to maximize yield.
- The product, tertiary butyl hydrazine hydrohalogenide, is neutralized with alkali, distilled, and recovered as free hydrazine derivative.
This method is economically advantageous and environmentally friendlier as it avoids the use of hazardous reagents like t-BuCl and high-pressure hydrogen chloride gas.
Purification Process
Purification is critical to obtain high-purity this compound suitable for industrial and pharmaceutical applications. A patented purification process includes:
- Dissolving crude tert-butylhydrazine hydrochloride in ethanol with stirring for 10–30 minutes.
- Cooling the solution to 0–4°C.
- Adding ferric chloride (FeCl3) as a purification agent.
- Allowing the reaction to proceed at 0–4°C for 1–3 hours.
- Immediate filtration of the reaction mixture.
- Washing the filter cake with cold ethanol.
- Drying to obtain purified product.
This process significantly improves purity, reduces waste, and is suitable for scale-up industrial production.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Halogenated tert-butyl acetate + amination | Halogenated tert-butyl acetate, amination reagent, alkali | Organic solvent, room temp to mild heating | Selective protection/deprotection control | Multi-step, requires careful deprotection |
| Hydrazine salt + tert-butyl alcohol | Hydrazine salt, tert-butyl alcohol, hydrazine dihydrohalogenide | 80–140°C, atmospheric pressure | Economical, avoids hazardous reagents | Requires precise molar ratio control |
| Purification with ethanol and ferric chloride | Ethanol, tert-butylhydrazine hydrochloride, ferric chloride | 0–4°C, 1–3 hours | High purity, environmentally friendly | Requires low temperature control |
Research Findings and Industrial Implications
- The direct synthesis from hydrazine salts and tert-butyl alcohol derivatives under moderate temperature and atmospheric pressure is preferred for industrial scale due to simplicity and safety.
- The purification step using ferric chloride in ethanol at low temperature enhances product purity while minimizing environmental impact, making it suitable for large-scale production.
- Control of reagent ratios and reaction parameters is crucial to maximize yield and minimize impurities.
- Avoidance of hazardous reagents such as tert-butyl chloride and high-pressure gases improves operational safety and reduces equipment costs.
Chemical Reactions Analysis
Types of Reactions
[3-(Tert-butoxy)cyclobutyl]hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Cyclobutyl ketones or aldehydes.
Reduction: Cyclobutylamines.
Substitution: Cyclobutyl halides.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily recognized for its utility in the synthesis of bioactive molecules. It serves as an intermediate in the preparation of several pharmaceutical agents, particularly those targeting neurological pathways.
PDE9 Inhibitors
A significant application of [3-(tert-butoxy)cyclobutyl]hydrazine hydrochloride is in the synthesis of phosphodiesterase type 9 (PDE9) inhibitors. PDE9 is implicated in cognitive functions and neurodegenerative diseases, making inhibitors of this enzyme valuable for therapeutic purposes. The compound facilitates the creation of chiral hydrazine derivatives that are essential for developing these inhibitors, thus contributing to advancements in treatments for conditions like Alzheimer's disease .
Drug Design and Optimization
In drug design, the tert-butoxy group plays a crucial role as a bioisosteric replacement for other functional groups. Research indicates that substituting the tert-butoxy group with alternative moieties can enhance the pharmacokinetic properties of drugs. For instance, studies on the replacement of tert-butyl groups with trifluoromethyl-cyclobutyl groups have shown promising results in maintaining or improving the activity of existing drugs while potentially reducing side effects .
Synthesis of Bioactive Compounds
A notable case study involved synthesizing a series of hydrazine derivatives using this compound as a precursor. These derivatives were evaluated for their biological activity against various cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutics .
Optimization of Agrochemicals
Another application was explored in agrochemical development, where the compound was used to create new formulations with enhanced efficacy against pests while reducing environmental impact. The incorporation of this compound allowed for better solubility and stability in formulations, leading to improved performance in field trials .
Mechanism of Action
The mechanism of action of [3-(tert-butoxy)cyclobutyl]hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Structural Analogues: Cyclobutyl Derivatives
Tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate Hydrochloride
- Molecular Formula : C₁₁H₂₁ClN₂O₂ (estimated from CAS 115341) .
- Key Features: Contains a cyclobutyl ring with a tert-butoxy carbamate group and an aminomethyl substituent.
- Applications : Used as a building block in peptide synthesis due to its carbamate-protected amine.
- Comparison : Unlike the target compound, this analog lacks a hydrazine moiety, limiting its utility in reactions requiring nucleophilic NH₂ groups.
trans-[3-(Difluoromethyl)cyclobutyl]methanamine Hydrochloride
- Molecular Formula : C₆H₁₂ClF₂N (CAS 2940861-99-2) .
- Key Features : Features a difluoromethyl-substituted cyclobutane and a primary amine.
- Comparison : The difluoromethyl group enhances electronegativity and metabolic stability compared to tert-butoxy. However, the absence of hydrazine limits its reactivity in condensation or cyclization reactions.
Aromatic Hydrazine Hydrochlorides
1-[3-(tert-Butyl)phenyl]hydrazine Hydrochloride
- Molecular Formula : C₁₀H₁₇ClN₂ (CAS 306937-27-9) .
- Molecular Weight : 200.71 g/mol.
- Purity : 97% (technical grade).
- Key Features : Aromatic hydrazine with a bulky tert-butyl group at the meta position.
- Comparison : The phenyl ring provides π-π stacking interactions, advantageous in drug design. However, the cyclobutyl analog’s alicyclic structure may reduce ring-flipping dynamics, improving target selectivity.
3-(Trifluoromethyl)phenylhydrazine Hydrochloride
- Molecular Formula : C₇H₈ClF₃N₂ (CAS 3107-33-3) .
- Molecular Weight : 228.6 g/mol.
- Purity : 95%.
- Key Features : Electron-withdrawing trifluoromethyl group enhances acidity of the hydrazine NH₂.
- Comparison : The CF₃ group increases solubility in polar solvents compared to tert-butoxy. However, the cyclobutyl analog’s tert-butoxy group may improve lipophilicity, favoring membrane permeability.
3-Fluorophenylhydrazine Hydrochloride
Biological Activity
[3-(Tert-butoxy)cyclobutyl]hydrazine hydrochloride is a compound with significant potential in various fields of research, particularly in biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in scientific research.
Chemical Structure and Properties
The compound has the chemical formula C₈H₁₉ClN₂O and features a cyclobutyl ring substituted with a tert-butoxy group. This unique structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with enzymes and cellular receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and catalytic activity. Additionally, it modulates signal transduction pathways through receptor interactions, influencing cellular responses.
Enzyme Inhibition
Research indicates that this compound is employed in studies focused on enzyme inhibition. Its ability to act as an inhibitor makes it a valuable tool for understanding enzyme kinetics and mechanisms.
Protein Interactions
The compound is also utilized in investigating protein interactions, which are crucial for various biological processes. Understanding these interactions can lead to insights into disease mechanisms and therapeutic targets.
Study 1: Enzyme Inhibition
In a study examining the inhibitory effects of various hydrazine derivatives on specific enzymes, this compound demonstrated significant inhibition rates. The compound was tested against several enzymes, revealing IC50 values that suggest potent inhibitory activity compared to standard inhibitors .
Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited notable antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| tert-Butylhydrazine | Simple hydrazine derivative | Moderate enzyme inhibition |
| Cyclobutylhydrazine | Cyclobutyl ring without tert-butoxy | Limited biological activity |
| This compound | Cyclobutyl ring + tert-butoxy group | Strong enzyme inhibition & antimicrobial activity |
This table highlights how the addition of the tert-butoxy group enhances the biological activity of the cyclobutyl hydrazine derivative, making it more effective in research applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [3-(tert-butoxy)cyclobutyl]hydrazine hydrochloride, and what key intermediates are involved?
- Methodological Answer: A common approach involves functionalizing a cyclobutane ring with a tert-butoxy group via nucleophilic substitution (e.g., using tert-butanol under acidic conditions). Subsequent hydrazine introduction may employ hydrazine hydrate in polar aprotic solvents (e.g., DMF), followed by HCl salt formation. Key intermediates include tert-butoxy-substituted cyclobutane derivatives, verified by H NMR and mass spectrometry .
Q. How can researchers optimize purification of this compound to achieve >95% purity?
- Methodological Answer: Recrystallization from ethanol/water mixtures (3:1 v/v) is effective. Monitor purity via HPLC using a C18 column (gradient: 0.1% TFA in water/acetonitrile). Adjust pH to 2–3 during crystallization to minimize hydrolysis of the tert-butoxy group .
Q. What storage conditions are recommended to maintain the stability of this compound?
- Methodological Answer: Store at –20°C in airtight, light-resistant containers under nitrogen. The compound is hygroscopic; use desiccants (e.g., silica gel) to prevent moisture absorption. Stability studies indicate <5% degradation over 6 months under these conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer:
- H/C NMR: Confirm cyclobutane ring geometry and tert-butoxy group orientation (e.g., δ ~1.2 ppm for tert-butyl protons).
- IR Spectroscopy: Identify N–H stretches (~3300 cm) and C–O–C vibrations (~1100 cm).
- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion [M+H] with <2 ppm error .
Q. How does the tert-butoxy group influence the compound’s reactivity in nucleophilic reactions?
- Methodological Answer: The bulky tert-butoxy group sterically hinders nucleophilic attack at the cyclobutane ring, favoring reactions at the hydrazine moiety (e.g., condensation with ketones to form hydrazones). Kinetic studies show a 3-fold reduction in ring-opening reactions compared to non-substituted analogs .
Advanced Research Questions
Q. How can structural ambiguities in the cyclobutane ring be resolved experimentally?
- Methodological Answer: Use X-ray crystallography to determine ring conformation (e.g., chair vs. boat). For dynamic systems, variable-temperature H NMR (VT-NMR) at –40°C to 100°C can reveal ring puckering or tert-butoxy group rotation barriers. 2D NOESY correlations help confirm spatial proximity of substituents .
Q. What strategies mitigate side reactions during hydrazine incorporation?
- Methodological Answer: Protect the hydrazine moiety with Boc groups before cyclobutane functionalization. Use low temperatures (0–5°C) and slow reagent addition to minimize over-alkylation. Post-reaction quenching with HCl gas ensures selective hydrochloride salt formation .
Q. How does pH affect the compound’s stability in aqueous solutions?
- Methodological Answer: At pH >7, the tert-butoxy group undergoes hydrolysis to form 3-hydroxycyclobutyl derivatives. Conduct accelerated stability testing (40°C, 75% RH) with LC-MS monitoring. Buffered solutions (pH 4–6) in acetate or phosphate buffers show <10% degradation over 72 hours .
Q. Can computational modeling predict regioselectivity in derivatization reactions?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict attack sites. For example, Fukui indices indicate higher electrophilicity at the hydrazine nitrogen versus the cyclobutane ring, guiding reaction design .
Q. How should researchers address discrepancies between experimental and theoretical spectral data?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
